Imidazo

Kinase Inhibitor Angiogenesis Cancer Therapeutics

Imidazo[1,2-b]pyridazine is a privileged scaffold for kinase inhibitor design. Its precise ring fusion yields isoform selectivity (e.g., ROCK2 over ROCK1) and potent IRAK4 inhibition. Derivatives demonstrate in vivo efficacy. Procure ≥98% pure material for reliable SAR studies. Ensure batch consistency for reproducible target engagement assays.

Molecular Formula C17H27N5O
Molecular Weight 317.4 g/mol
Cat. No. B10784944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo
Molecular FormulaC17H27N5O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC1=NC2=C(N1)C(=O)N(C3=NC(CN23)C(C)C)C
InChIInChI=1S/C17H27N5O/c1-10(2)7-6-8-13-19-14-15(20-13)22-9-12(11(3)4)18-17(22)21(5)16(14)23/h10-12H,6-9H2,1-5H3,(H,19,20)
InChIKeyKKECCKBNNBKYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo-Fused Heterocycles: Core Scaffold Properties and Scientific Selection Context


The term "Imidazo" commonly refers to a broad family of nitrogen-rich fused heterocyclic scaffolds, including imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, and imidazo[4,5-b]pyridine, among numerous other regioisomeric variants [1]. These scaffolds are foundational in medicinal chemistry due to their inherent ability to mimic purine nucleotides and their high degree of tunability, which allows for precise modulation of kinase selectivity and pharmacokinetic properties [2]. Their procurement is not trivial; the specific ring fusion pattern and substitution vector are primary determinants of a compound's biological target profile, with seemingly minor alterations leading to complete shifts in activity or selectivity [3].

The Danger of Generic Substitution in Imidazo-Based Compound Selection


Generic substitution among different imidazo-fused scaffolds is a high-risk approach due to the extreme sensitivity of biological activity to precise molecular geometry and electronic distribution. As demonstrated in a comparative study of CNS-active agents, imidazo[1,2-a]pyridines were generally slightly less potent than analogous imidazo[1,2-a]pyrimidines or imidazo[1,2-a]pyrazines, while replacing a 2-aryl group with a 2-alkyl group in imidazo[1,2-b]pyridazines led to a significant loss of activity [1]. Furthermore, within the same kinase family, a direct comparison of 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds revealed a profound difference in selectivity for JAK family kinases [2]. These findings underscore that even minor changes in the imidazo core or its substitution pattern are not equivalent; they represent a fundamental change in the chemical entity with unpredictable and often detrimental consequences for experimental outcomes and project timelines.

Quantitative Differentiation Evidence for Imidazo Scaffolds Against Key Analogs


Imidazo[1,2-b]pyridazine (Compound 9k) Demonstrates Superior VEGFR-2 Selectivity vs. Ponatinib

The naphthalene imidazo[1,2-b]pyridazine hybrid derivative 9k (WS-011) was designed using a scaffold-hopping strategy to improve the selectivity profile of the multi-targeted kinase inhibitor ponatinib. 9k exhibited a potent VEGFR-2 IC50 of 8.4 nM. Critically, when screened against a panel of 70 kinases, 9k displayed superior VEGFR selectivity compared to ponatinib, which is known for its broader kinase inhibition profile and associated toxicities [1]. This improvement in target specificity is a key differentiator for researchers seeking to minimize off-target effects in angiogenesis models.

Kinase Inhibitor Angiogenesis Cancer Therapeutics

Imidazo[1,2-b]pyridazine (Compound 5) IRAK4 Inhibitor Shows Synergistic Activity with BTK Inhibitor

Compound 5, an imidazo[1,2-b]pyridazine derivative, is a potent IRAK4 inhibitor with an IC50 of 1.3 nM [1]. While potent IRAK4 inhibition is a class feature, compound 5 demonstrates a key differentiator: cellular selectivity for the activated B cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation. Crucially, the combination of compound 5 with the BTK inhibitor ibrutinib synergistically reduced the viability of TMD8 cells [1]. This combination benefit is not a given for all IRAK4 inhibitors and suggests a unique, context-dependent activity profile that may be exploitable for combination therapy strategies in specific lymphoma subtypes.

Oncology Kinase Inhibition Lymphoma

Imidazo[1,2-b]pyridazine Derivatives (A25/A26) Offer High Isoform Selectivity for ROCK2 vs. ROCK1

Achieving high isoform selectivity within the Rho-associated coiled-coil kinase (ROCK) family is challenging. The novel imidazo[1,2-b]pyridazine derivatives A25 and A26 are potent ROCK2 inhibitors with IC50 values of 7.0 nM and 8.7 nM, respectively [1]. Their key differentiator is excellent isoform selectivity, with selectivity indices (SI) of 200 and 138 for ROCK2 over ROCK1 [1]. Many ROCK inhibitors, such as fasudil, lack this degree of isoform selectivity. In a bleomycin-induced pulmonary fibrosis (PF) mouse model, administration of A25 and A26 resulted in a pronounced reduction of collagen deposition and significant reversal of fibrotic progression, confirming that this selectivity translates to in vivo efficacy [1].

Pulmonary Fibrosis Kinase Inhibitor Isoform Selectivity

Imidazo[4,5-b]pyridine (Compound 15) Demonstrates Potent α-Glucosidase Inhibition

A series of imidazo[4,5-b]pyridines was evaluated for inhibition of Baker’s yeast α-glucosidase, a validated target for managing type 2 diabetes. The most potent analog, compound 15 (a 2,4-dihydroxy-substituted derivative), exhibited an IC50 value in the range of 13.5–93.7 µM [1]. While the study provides a range, compound 15 was the most active in the series, and structure-activity relationship (SAR) analysis strongly suggested that the presence of hydroxyl groups at specific positions on the aromatic side chain is a major contributing factor to its inhibitory potential [1]. This data differentiates compound 15 from other structurally similar imidazo[4,5-b]pyridines lacking this specific substitution pattern, which are less potent.

Diabetes Enzyme Inhibition Metabolic Disease

Imidazo[1,2-a]pyrimidines (10 and 12) Exhibit Potent, Group 2 Selective Anti-Influenza Activity

A series of imidazo[1,2-a]pyrimidines were identified as potent inhibitors of influenza A viruses (IAVs) targeting the hemagglutinin-mediated viral entry process. Lead compounds 10 and 12 inhibited pseudotyped H7N1 virus with EC50 values of 0.09 µM and 0.47 µM, respectively [1]. These compounds demonstrated remarkable activity against infectious H3N2 and avian influenza viruses, designating them as broad-spectrum group 2 IAV inhibitors [1]. This group 2 selectivity differentiates them from many broad-spectrum antivirals and makes them valuable tools for dissecting group 2-specific viral biology.

Antiviral Influenza Drug Discovery

High-Impact Application Scenarios for Imidazo-Based Compounds


Investigating ROCK2-Specific Signaling in Pulmonary Fibrosis Models

The high isoform selectivity (SI > 138) of imidazo[1,2-b]pyridazine derivatives A25 and A26 for ROCK2 over ROCK1 makes them the preferred tools for elucidating ROCK2-specific pathological roles in fibrosis. Their demonstrated in vivo efficacy in reducing collagen deposition in a bleomycin-induced PF mouse model validates their utility for target validation studies where ROCK1-mediated effects are a confounding variable [1].

Probing VEGFR-2 Signaling in Angiogenesis and Cancer with Reduced Off-Target Risk

The naphthalene imidazo[1,2-b]pyridazine derivative 9k (WS-011), with its potent VEGFR-2 inhibition (IC50 = 8.4 nM) and superior selectivity profile across a panel of 70 kinases compared to ponatinib, is an ideal candidate for angiogenesis studies where minimizing off-target kinase interactions is critical [1]. Its application in cellular models of migration and invasion, as demonstrated with HUVECs and HT-29 cells, provides a focused approach to study VEGFR-2-dependent tumor angiogenesis [2].

Developing Combination Therapy Strategies for MYD88-Mutant Lymphoma

Imidazo[1,2-b]pyridazine compound 5, a potent IRAK4 inhibitor (IC50 = 1.3 nM), is uniquely suited for research into MYD88 L265P-mutant ABC-DLBCL due to its cellular selectivity for this lymphoma subtype. Its demonstrated synergy with the BTK inhibitor ibrutinib in reducing cell viability makes it a valuable asset for pre-clinical studies exploring novel combination treatment paradigms for this genetically defined patient population [1].

Dissecting α-Glucosidase Inhibition as a Therapeutic Strategy for Type 2 Diabetes

Imidazo[4,5-b]pyridine derivative compound 15, with its potent α-glucosidase inhibitory activity (IC50 range 13.5–93.7 µM), serves as a critical tool compound for studying postprandial hyperglycemia. Its specific 2,4-dihydroxy substitution pattern is key to its activity, providing a structure-activity relationship (SAR) anchor for the design and development of next-generation inhibitors targeting this enzyme [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.